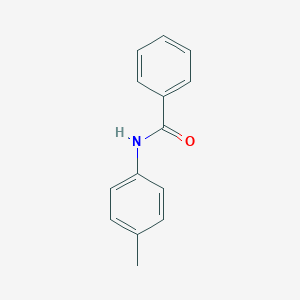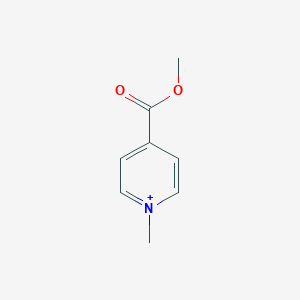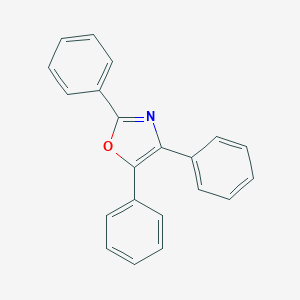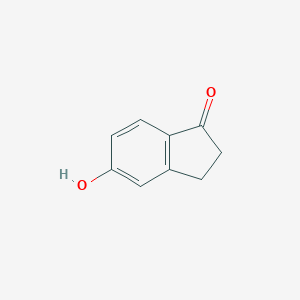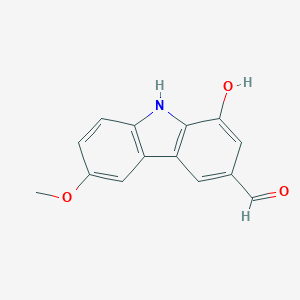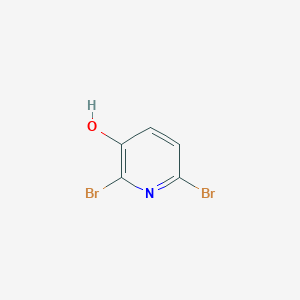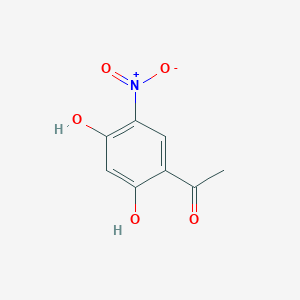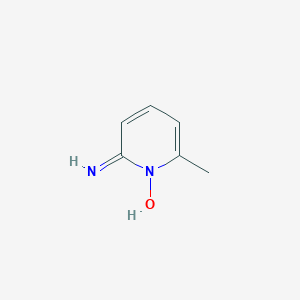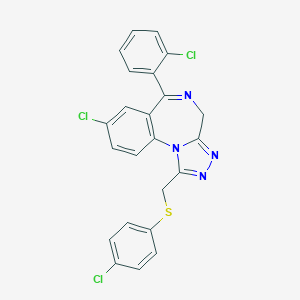
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- is a type of benzodiazepine that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- involves the modulation of the GABA-A receptor. This compound binds to the benzodiazepine site on the receptor, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effects of GABA on the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties.
Biochemical and Physiological Effects:
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has been found to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA in the brain. It also affects the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects contribute to its anxiolytic, sedative, and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has various advantages and limitations for lab experiments. Its anxiolytic, sedative, and anticonvulsant properties make it a useful compound for studying the central nervous system. However, its potential for abuse and dependence makes it a challenging compound to work with. Additionally, its effects on neurotransmitter levels may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)-. One direction is to explore its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Another direction is to develop new compounds that have similar anxiolytic, sedative, and anticonvulsant properties but with fewer side effects and less potential for abuse. Additionally, more research is needed to understand the long-term effects of this compound on the central nervous system.
Méthodes De Synthèse
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has been achieved using different methods. One such method involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 4-chlorobenzyl chloride to obtain the final compound. Another method involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide in the presence of phosphorus oxychloride, followed by the reaction with 4-chlorobenzyl chloride.
Applications De Recherche Scientifique
The potential therapeutic applications of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- have been studied extensively. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
Propriétés
Numéro CAS |
72930-61-1 |
|---|---|
Nom du produit |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- |
Formule moléculaire |
C23H15Cl3N4S |
Poids moléculaire |
485.8 g/mol |
Nom IUPAC |
8-chloro-6-(2-chlorophenyl)-1-[(4-chlorophenyl)sulfanylmethyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H15Cl3N4S/c24-14-5-8-16(9-6-14)31-13-22-29-28-21-12-27-23(17-3-1-2-4-19(17)26)18-11-15(25)7-10-20(18)30(21)22/h1-11H,12-13H2 |
Clé InChI |
IBVLRPUJFRLXBI-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSC5=CC=C(C=C5)Cl |
SMILES canonique |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSC5=CC=C(C=C5)Cl |
Autres numéros CAS |
72930-61-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)
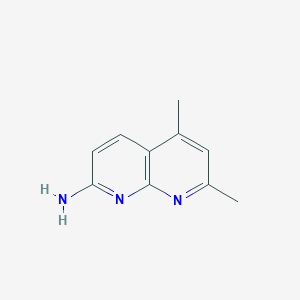

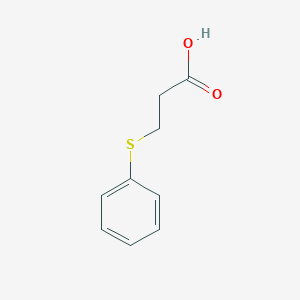
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)
![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
